N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific biological pathways. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with benzo[d][1,3]dioxole derivatives and thiazole precursors.
- Reactions : Key reactions include sulfonamidation and carboxamide formation, often utilizing coupling agents to facilitate the reaction between the thiazole and the sulfonamide moieties.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance:
- EGFR Inhibition : Compounds with similar thiazole structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition was evaluated using in vitro assays on human cancer cell lines, revealing a correlation between structural modifications and increased inhibitory potency against EGFR .
- Cell Viability Assays : The MTT assay has been employed to assess cellular toxicity and proliferation in cancerous versus normal cell lines. Compounds similar to the target compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell signaling pathways, the compound may disrupt the proliferation signals in cancer cells.
- Induction of Apoptosis : Some studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Antitumor Efficacy in HeLa Cells
A study evaluated the antitumor efficacy of a series of thiazole derivatives related to this compound against HeLa cells. Results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity .
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 8.5 | HeLa | EGFR Inhibition |
Compound B | 12.0 | HeLa | Apoptosis Induction |
Target Compound | 9.0 | HeLa | EGFR Inhibition |
Study 2: Selectivity Against Normal Cells
In another investigation, the selectivity of the compound was tested against normal human umbilical vein endothelial cells (HUVEC). The results showed minimal toxicity at concentrations that were effective against cancer cells, highlighting its potential for therapeutic use with reduced side effects .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11-17(18(23)21-12-3-8-15-16(9-12)28-10-27-15)29-19(20-11)22-30(24,25)14-6-4-13(26-2)5-7-14/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLKMXUPIECPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。